

Application Notes and Protocols: Fluorination of 3-chloro-6-phenoxyypyridazine

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Compound of Interest

Compound Name: 3-Chloro-6-phenoxyypyridazine

Cat. No.: B074615

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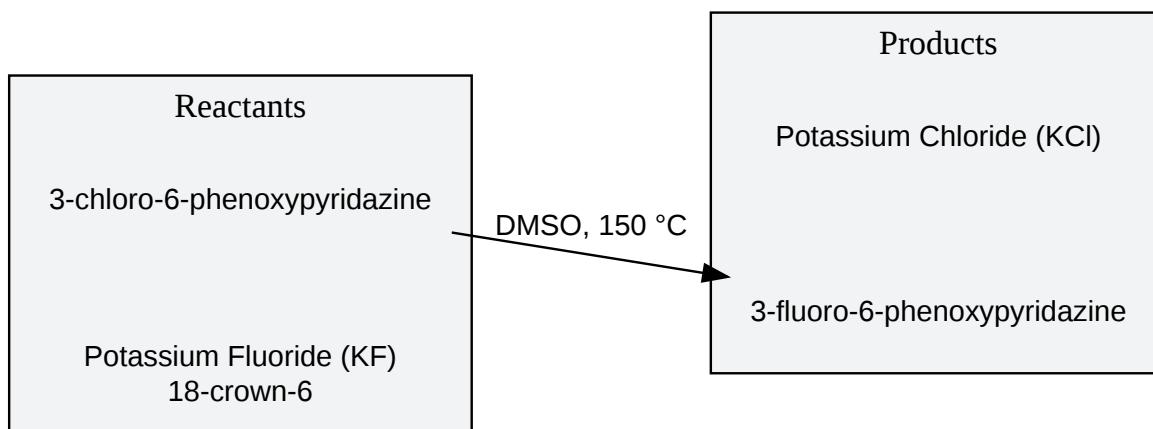
For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-fluoro-6-phenoxyypyridazine via nucleophilic aromatic substitution (SNAr) of **3-chloro-6-phenoxyypyridazine**. The procedure is based on established methods for the fluorination of heteroaryl chlorides.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Introduction

The introduction of fluorine into bioactive molecules is a widely used strategy in drug discovery to modulate physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity.[\[5\]](#) Pyridazine scaffolds are also important pharmacophores found in numerous therapeutic agents. The target compound, 3-fluoro-6-phenoxyypyridazine, combines these features, making it a valuable building block for medicinal chemistry programs. This protocol describes a robust method for its preparation using potassium fluoride as the fluorine source, facilitated by a phase-transfer catalyst.

Reaction Scheme

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Caption: Reaction scheme for the fluorination of **3-chloro-6-phenoxyypyridazine**.

Experimental Protocol

Materials and Reagents

Reagent	Molecular Formula	MW (g/mol)	Amount (mmol)	Amount (g)	Equivalents
3-chloro-6-phenoxyypyridazine	C ₁₀ H ₇ ClN ₂ O	218.63	5.0	1.09	1.0
Spray-dried Potassium Fluoride	KF	58.10	15.0	0.87	3.0
18-crown-6	C ₁₂ H ₂₄ O ₆	264.32	0.5	0.13	0.1
Anhydrous Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	78.13	-	25 mL	-

Procedure

- Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **3-chloro-6-phenoxyypyridazine** (1.09 g, 5.0 mmol), spray-dried potassium fluoride (0.87 g, 15.0 mmol), and 18-crown-6 (0.13 g, 0.5 mmol).
- Reaction Setup: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
- Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 25 mL) to the flask via a syringe.
- Reaction: Heat the reaction mixture to 150 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is expected to be complete within 12-24 hours.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).
- Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-fluoro-6-phenoxyypyridazine.

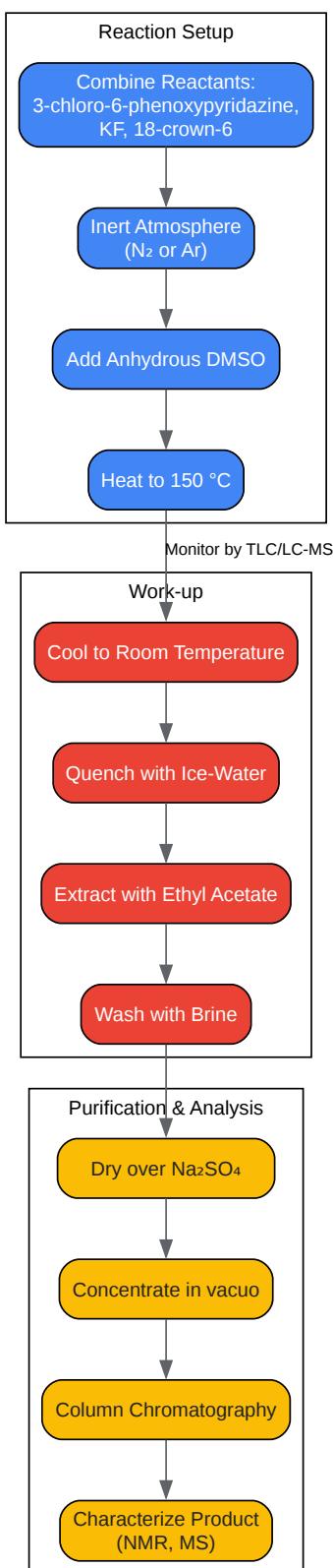
Expected Product and Analytical Data

Compound	Molecular Formula	MW (g/mol)	Theoretical Yield (g)	Physical Appearance
3-fluoro-6-phenoxyypyridazine	C ₁₀ H ₇ FN ₂ O	202.18	1.01	White to off-white solid

Analytical Data	Expected Values
¹ H NMR (400 MHz, CDCl ₃)	δ 7.50-7.40 (m, 2H, Ar-H), 7.30-7.20 (m, 3H, Ar-H), 7.10 (d, J = 9.0 Hz, 1H, pyridazine-H), 6.90 (dd, J = 9.0, 4.0 Hz, 1H, pyridazine-H).
¹³ C NMR (101 MHz, CDCl ₃)	δ 160.2 (d, ¹ JCF = 240 Hz), 158.5, 153.8, 129.8, 125.5, 121.7, 119.5 (d, ² JCF = 20 Hz), 115.4 (d, ³ JCF = 5 Hz).
¹⁹ F NMR (376 MHz, CDCl ₃)	δ -70 to -90 ppm (relative to CFCl ₃). The chemical shift of fluorine on a heteroaromatic ring can vary, but this range is a reasonable estimate.[6][7][8]
Mass Spec. (ESI+)	m/z 203.06 [M+H] ⁺ .

Note: The NMR data provided are estimated values based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Experimental Workflow Diagram

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Caption: Workflow for the fluorination of **3-chloro-6-phenoxy-pyridazine**.

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